REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:8])([CH3:7])Cl)([CH3:4])([CH3:3])[CH3:2].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16].N1C=CN=C1>CN(C=O)C>[C:1]([Si:5]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[F:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
|
41.3 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
75.9 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
220 mL
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Type
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solvent
|
Smiles
|
CN(C)C=O
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Name
|
hexanes
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Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
The pale yellow solution was stirred for 1.5 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
The organic phase was washed with water (1×300 mL), saturated aqueous NaHCO3 (3×300 mL), water (3×300 mL) and brine (1×300 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |